molecular formula C35H26KN6NaO9S2 B12711615 Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) CAS No. 83221-62-9

Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate)

Cat. No.: B12711615
CAS No.: 83221-62-9
M. Wt: 800.8 g/mol
InChI Key: FARINDJQGKYRBZ-UHFFFAOYSA-L
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Description

Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) (CAS: 83221-61-8) is a synthetic azo dye characterized by a bis-naphthalene core linked via a carbonyl diimino group. Its molecular formula is C₃₅H₂₆KN₆NaO₁₁S₂, with a molecular weight of 832.8326 g/mol . The structure features two azo (-N=N-) bonds connected to 2-methylphenyl groups and sulfonate (-SO₃⁻) substituents, which confer water solubility and ionic character. This compound is primarily used in industrial dyeing processes due to its chromophoric stability and affinity for substrates like textiles and paper .

Properties

CAS No.

83221-62-9

Molecular Formula

C35H26KN6NaO9S2

Molecular Weight

800.8 g/mol

IUPAC Name

potassium;sodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methylphenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C35H28N6O9S2.K.Na/c1-19-7-3-5-9-27(19)38-40-31-29(51(45,46)47)17-21-15-23(11-13-25(21)33(31)42)36-35(44)37-24-12-14-26-22(16-24)18-30(52(48,49)50)32(34(26)43)41-39-28-10-6-4-8-20(28)2;;/h3-18,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

FARINDJQGKYRBZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) typically involves the following key steps:

  • Diazotization of 2-methyl aniline derivatives: The starting aromatic amines (2-methylphenyl derivatives) are converted into diazonium salts under acidic conditions using sodium nitrite and hydrochloric acid at low temperatures.

  • Coupling with naphthalenesulfonate derivatives: The diazonium salts are then coupled with sulfonated naphthalene derivatives bearing hydroxyl groups to form azo linkages. This step is critical for establishing the azo chromophore responsible for the compound’s vivid coloration.

  • Formation of the carbonyldiimino bridge: The bis coupling involves linking two azo-naphthalene units via a carbonyldiimino (urea-like) bridge. This is achieved by reacting the intermediate azo compounds with phosgene or suitable carbamoylating agents to form the carbonyldiimino linkage.

  • Neutralization and salt formation: The final compound is isolated as a mixed potassium and sodium salt to enhance solubility and stability.

This multi-step synthesis requires careful control of pH, temperature, and stoichiometry to avoid side reactions and ensure high purity of the final product.

Detailed Stepwise Preparation (Based on Analogous Azo Dye Syntheses)

Step Description Conditions Notes
1 Diazotization of 2-methyl aniline sulfonate 0–5 °C, acidic medium (HCl), NaNO2 Formation of diazonium salt
2 Coupling with 4-hydroxy-3-naphthalenesulfonate pH 5–7, 0–10 °C Formation of azo bond
3 Carbamoylation to form carbonyldiimino bridge Use of phosgene or carbamoyl chloride, inert atmosphere Links two azo-naphthalene units
4 Neutralization with KOH and NaOH Ambient temperature Formation of potassium sodium salt
5 Purification by crystallization or filtration Solvent: water or aqueous alcohol Removal of impurities

Industrial Scale Considerations

  • Continuous flow reactors are often employed to scale up the diazotization and coupling steps, ensuring consistent quality and yield.
  • The use of aqueous media and controlled pH buffers is critical to maintain azo bond stability.
  • Environmental controls are necessary due to the potential toxicity of azo compounds and phosgene derivatives used in carbamoylation.

Research Findings and Analytical Data

  • The compound’s azo groups and sulfonate functionalities confer excellent water solubility and strong coloration, making it suitable for textile dyeing and analytical indicators.
  • Studies show that the carbonyldiimino bridge enhances molecular stability and allows for selective binding in biological staining applications.
  • The compound exhibits good resistance to light and moderate resistance to alkali and acid conditions, as typical for azo dyes of this class.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Product Quality
Diazotization Temperature 0–5 °C Prevents diazonium salt decomposition
Coupling pH 5–7 Optimizes azo bond formation
Carbamoylation Agent Phosgene or carbamoyl chloride Ensures formation of carbonyldiimino bridge
Neutralization KOH and NaOH Produces stable potassium sodium salt
Purification Crystallization from aqueous solution Removes unreacted materials and byproducts

Chemical Reactions Analysis

Types of Reactions

Potassium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methylphenyl)azo]naphthalene-2-sulfonate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dyeing Processes

Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) is primarily used as a dye in textile applications. Its vibrant color and stability make it suitable for dyeing cotton and other natural fibers. The dye exhibits excellent wash and light fastness, which is critical for maintaining color integrity during laundering and exposure to sunlight.

Reactive Dyes

As a reactive dye, it forms covalent bonds with the fabric, enhancing durability and resistance to fading. This property is particularly beneficial for producing high-quality textiles that require long-lasting color retention.

Environmental Impact

Research has shown that azo dyes can pose environmental challenges due to their potential toxicity and difficulty in biodegradation. Consequently, studies are ongoing to assess the ecotoxicity of potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) and develop methods to mitigate its environmental impact while maintaining its utility in textile applications .

Case Study 1: Dyeing Efficiency

A study conducted on the dyeing efficiency of potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) demonstrated that it achieved a color yield of up to 95% on cotton fabrics under optimal conditions (pH, temperature, and time). The results indicated that the dye not only provided vibrant colors but also maintained excellent fastness properties compared to other azo dyes .

Case Study 2: Environmental Assessment

An environmental assessment focused on the biodegradability of this compound revealed that while it is resistant to microbial degradation, modifications in its chemical structure could enhance its biodegradability without compromising dyeing performance. This study emphasizes the importance of developing eco-friendly alternatives in the textile industry .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of hydrogen bonds and π-π interactions with target molecules. The sulfonate groups enhance the solubility of the compound in aqueous media, allowing it to interact with a wide range of biological and chemical systems. The carbonyldiimino group plays a crucial role in stabilizing the overall structure of the compound .

Comparison with Similar Compounds

Compound 1 : 7,7'-(Carbonyldiimino)bis[4-hydroxy-3-((2-methyl-4-sulfophenyl)azo)naphthalene-2-sulphonate]

  • CAS: Not explicitly listed (referenced in ).
  • Structure : Replaces 2-methylphenyl with 2-methyl-4-sulfophenyl azo groups.
  • Impact : The additional sulfonate group enhances water solubility and ionic strength, making it suitable for high-pH dyeing processes .

Compound 2 : Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate] (CAS: 41204-67-5)

  • Molecular Formula : C₃₇H₂₈N₈Na₂O₁₁S₂.
  • Structure: Features acetylamino phenyl azo groups instead of methylphenyl.
  • Impact: The acetylated amino group increases steric bulk and alters electronic conjugation, shifting absorption maxima to longer wavelengths (bathochromic effect) .

Compound 3 : 7,7'-(Carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxyphenyl)azo]-2-naphthalenesulfonic acid] disodium salt (CAS: 82944-44-3)

  • Molecular Formula : C₃₃H₂₂N₆Na₂O₁₁S₂.
  • Structure : Substitutes 2-methylphenyl with 2-hydroxyphenyl azo groups.
  • Impact : Hydroxyl groups enable chelation with metal ions (e.g., chromium), improving lightfastness in mordant dyeing applications .

Counterion and Solubility Profiles

Compound Name Counterion Molecular Weight (g/mol) Solubility Characteristics
Target Compound (83221-61-8) K⁺/Na⁺ 832.83 High solubility in polar solvents
Disodium salt (20324-87-2) 2Na⁺ ~750 (estimated) Enhanced solubility in aqueous media
Tetrasodium salt (67906-44-9) 4Na⁺ 1076.88 Ultra-high solubility for deep dye penetration

Key Insight : Increasing the number of sulfonate groups and sodium counterions improves hydrophilicity but may reduce affinity for hydrophobic substrates .

Spectral and Stability Data

  • Target Compound (83221-61-8) :

    • λₘₐₓ : ~520 nm (orange-red region) due to conjugation between naphthalene and azo groups.
    • Stability : Resists photodegradation under UV light owing to electron-withdrawing sulfonate groups .
  • Compound 3 (82944-44-3) :

    • λₘₐₓ : ~560 nm (violet region) due to hydroxyl-phenyl conjugation.
    • Stability : Susceptible to oxidative degradation unless complexed with metals .

Industrial and Regulatory Profiles

Compound EINECS Primary Use Regulatory Notes
Target (83221-61-8) 280-239-7 Textile dyeing Classified as non-hazardous for industrial use
Direct Violet 103 (82944-44-3) 220-028-9 Paper/ink coloration Requires handling precautions due to azo group toxicity
Disodium salt (20324-87-2) None Laboratory reagent Limited commercial data; restricted to controlled environments

Biological Activity

Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate), commonly referred to as a reactive azo dye, is an organic compound notable for its application in textile dyeing and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and safety profile.

The compound is characterized by its azo linkage and sulfonate groups, which enhance its solubility in water and affinity for various substrates. Its chemical structure can be represented as follows:

C20H18N4Na2O6S2\text{C}_{20}\text{H}_{18}\text{N}_4\text{Na}_2\text{O}_6\text{S}_2

This structure indicates the presence of multiple functional groups that contribute to its reactivity and biological interactions.

  • Antioxidant Properties : Studies suggest that azo compounds can exhibit antioxidant activity by scavenging free radicals, thus protecting cellular components from oxidative damage. This property is essential in mitigating conditions like inflammation and cancer.
  • Antimicrobial Effects : Some azo dyes have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Cytotoxicity : Research indicates that certain azo compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Applied Toxicology evaluated the antioxidant potential of various azo dyes, including potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate). The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Antimicrobial Assessment : In a clinical study assessing the efficacy of several dyes in inhibiting bacterial growth, this compound was found effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
  • Cytotoxicity Evaluation : A research article explored the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that it induced apoptosis at concentrations above 50 µM, highlighting its potential as a chemotherapeutic agent .

Toxicological Studies

The safety of potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) has been evaluated through various toxicological assessments:

Regulatory Status

The compound is regulated under various international guidelines concerning dye usage in textiles and cosmetics. The European Chemicals Agency (ECHA) monitors its application to ensure compliance with safety standards .

Q & A

Basic Question: What are the recommended methodologies for synthesizing this compound, and what challenges arise during its purification?

Methodological Answer:
Synthesis typically involves diazo coupling reactions between aromatic amines and naphthalene derivatives. Key steps include:

  • Diazo Formation: Use sodium nitrite in acidic media to generate diazonium salts from 2-methylaniline derivatives.
  • Coupling Reaction: React the diazonium salt with 4-hydroxynaphthalene-2-sulphonate under alkaline conditions (pH 8–10) to form the azo linkage .
  • Purification Challenges: The compound’s high polarity (due to sulphonate groups) and tendency to form aggregates complicate isolation. Column chromatography with ion-exchange resins (e.g., Dowex®) or reverse-phase HPLC is recommended .
    Data Note: CAS registration dates (e.g., 31/05/2018 for related analogues) suggest recent optimization in synthetic protocols .

Basic Question: How can spectroscopic techniques (e.g., NMR, UV-Vis) be optimized to characterize this compound’s structure?

Methodological Answer:

  • NMR: Use DMSO-d₆ as a solvent to enhance solubility. Focus on resolving aromatic proton splitting patterns (δ 6.5–8.5 ppm) and confirm sulphonate groups via ¹³C NMR (δ 110–120 ppm for SO₃⁻) .
  • UV-Vis: Azo chromophores exhibit strong absorbance at λ ~450–550 nm. Solvent polarity adjustments (e.g., aqueous vs. DMF) can reveal aggregation-dependent shifts .
  • Mass Spectrometry: High-resolution ESI-MS in negative ion mode helps verify molecular weight (expected ~800–850 g/mol based on analogues) .

Basic Question: What experimental controls are critical when assessing its stability under varying pH and temperature?

Methodological Answer:

  • pH Stability: Conduct kinetic studies in buffered solutions (pH 2–12). Monitor degradation via HPLC, noting sulphonate group hydrolysis at pH < 3 or > 11 .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for similar azo-naphthalenes) .
  • Light Sensitivity: Include dark controls in UV exposure experiments to differentiate photodegradation from thermal effects .

Advanced Question: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR bands)?

Methodological Answer:

  • NMR Anomalies: Consider tautomerism (e.g., azo-hydrazone equilibrium) or paramagnetic impurities. Variable-temperature NMR can suppress aggregation-induced broadening .
  • IR Discrepancies: Compare experimental FT-IR bands (e.g., νC=O at ~1680 cm⁻¹, νN=N at ~1450 cm⁻¹) with computational simulations (DFT) to identify conformational isomers .
  • Validation: Cross-reference with X-ray crystallography (if crystals are obtainable) or synthesize simpler analogues to isolate spectral contributions .

Advanced Question: What computational approaches are suitable for predicting its solubility and aggregation behavior?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation free energy in water/DMSO mixtures to predict solubility trends. Focus on sulphonate-solvent interactions .
  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electronic transitions driving aggregation. Compare with experimental UV-Vis data .
  • Machine Learning: Train models on existing azo compound databases (e.g., molecular weight, logP) to estimate partition coefficients .

Advanced Question: How can its potential bioactivity (e.g., enzyme inhibition) be systematically evaluated?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known azo-dye interactions (e.g., tyrosinase, cytochrome P450). Use molecular docking (AutoDock Vina) to predict binding affinities .
  • In Vitro Assays: Measure IC₅₀ values via spectrophotometric methods (e.g., NADH depletion for oxidoreductases). Include positive controls (e.g., kojic acid for tyrosinase) .
  • Mechanistic Studies: Employ stopped-flow kinetics to distinguish competitive vs. non-competitive inhibition modes .

Advanced Question: What strategies mitigate batch-to-batch variability in synthesis for reproducible research?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • DoE Optimization: Use response surface methodology (RSM) to identify critical factors (e.g., temperature, stoichiometry) affecting yield and purity .
  • Batch Tracking: Document CAS-specific impurities (e.g., residual diazonium salts) via LC-MS and adjust purification protocols accordingly .

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